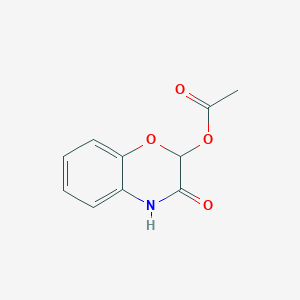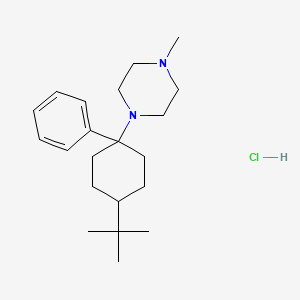
Phosphoric bromide chloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochlorofluorophosphine oxide is an organophosphorus compound characterized by the presence of bromine, chlorine, fluorine, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromochlorofluorophosphine oxide typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of phosphorus trichloride with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of bromochlorofluorophosphine oxide may involve large-scale reactions using similar synthetic routes. The process often includes the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Bromochlorofluorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like trichlorosilane for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized phosphine derivatives.
Scientific Research Applications
Bromochlorofluorophosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bromochlorofluorophosphine oxide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bromochlorofluorophosphine oxide include other halogenated phosphine oxides, such as chlorofluorophosphine oxide and bromofluorophosphine oxide. These compounds share similar structural features and reactivity patterns.
Uniqueness
Bromochlorofluorophosphine oxide is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other halogenated phosphine oxides.
Properties
CAS No. |
14518-81-1 |
|---|---|
Molecular Formula |
BrClFOP |
Molecular Weight |
181.33 g/mol |
InChI |
InChI=1S/BrClFOP/c1-5(2,3)4 |
InChI Key |
RDIUSNAVRHSGPB-UHFFFAOYSA-N |
Canonical SMILES |
O=P(F)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



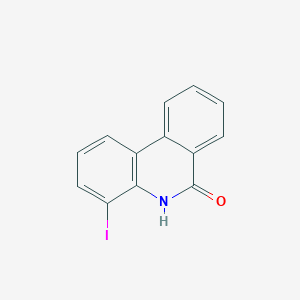
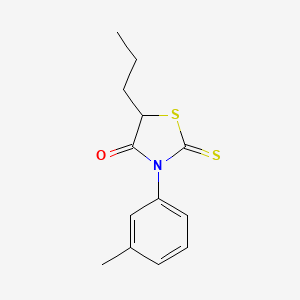

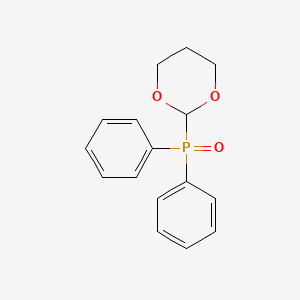
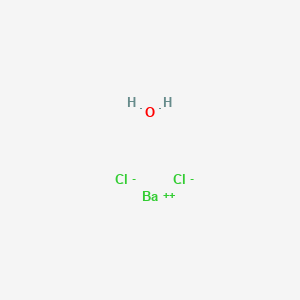
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


